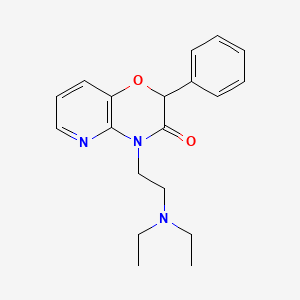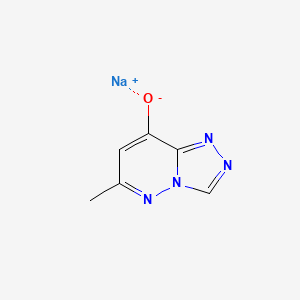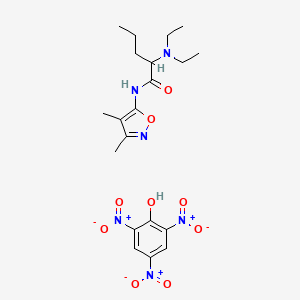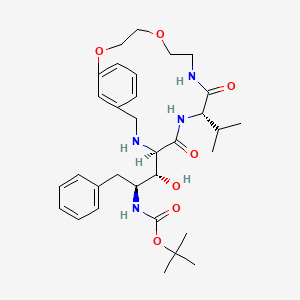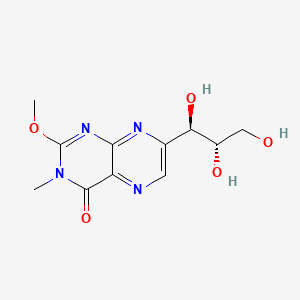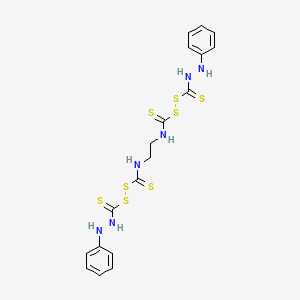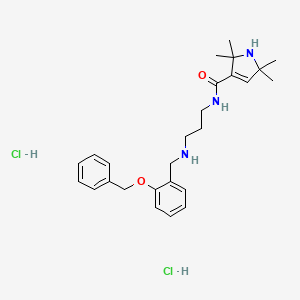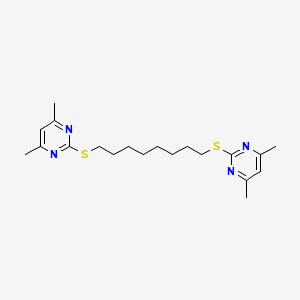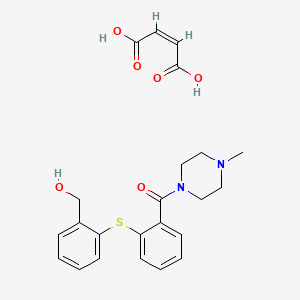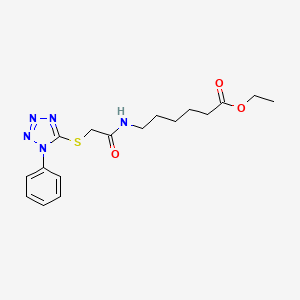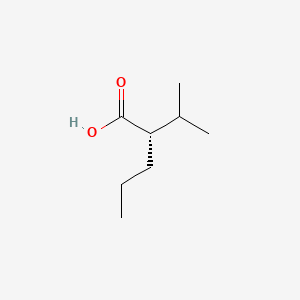
Pentanoic acid, 2-(1-methylethyl)-, (2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1-methylethyl)pentanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2-pentenoic acid, with isopropyl bromide in the presence of a strong base like sodium hydride. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2S)-2-(1-methylethyl)pentanoic acid may involve the use of catalytic hydrogenation of 2-(1-methylethyl)pent-2-enoic acid. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature conditions to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(1-methylethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxylic acid group can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The isopropyl group can undergo substitution reactions, where halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: 2-(1-methylethyl)pentan-2-one.
Reduction: 2-(1-methylethyl)pentanol.
Substitution: 2-(1-chloroethyl)pentanoic acid.
Applications De Recherche Scientifique
(2S)-2-(1-methylethyl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-(1-methylethyl)pentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valproic acid: A well-known anticonvulsant with a similar structure but different substituents.
2-methylpentanoic acid: Another derivative of pentanoic acid with a methyl group instead of an isopropyl group.
Uniqueness
(2S)-2-(1-methylethyl)pentanoic acid is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
247182-97-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
(2S)-2-propan-2-ylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(6(2)3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 |
Clé InChI |
ODPKTGAWWHZBOY-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCCC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


